molecular formula C8H4BrFN2 B592066 8-Bromo-2-fluoro-1,5-naphthyridine CAS No. 1432322-85-4

8-Bromo-2-fluoro-1,5-naphthyridine

Cat. No.: B592066
CAS No.: 1432322-85-4
M. Wt: 227.036
InChI Key: LYJLCBJPUTZONT-UHFFFAOYSA-N
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Description

8-Bromo-2-fluoro-1,5-naphthyridine is a heterocyclic compound characterized by the presence of bromine and fluorine atoms attached to a naphthyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-fluoro-1,5-naphthyridine typically involves multi-step processes starting from commercially available precursors. One common method includes the bromination of 2-fluoro-1,5-naphthyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentration.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. Common reagents include sodium azide, potassium thiolate, and amines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with potassium permanganate can yield naphthyridine oxides.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions, facilitated by palladium catalysts, to form complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiolate, amines; typically in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate, hydrogen peroxide; in aqueous or organic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate; in solvents such as toluene or ethanol.

Major Products: The major products of these reactions include substituted naphthyridines, naphthyridine oxides, and various coupled products depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: 8-Bromo-2-fluoro-1,5-naphthyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its structural properties contribute to the performance and stability of these materials.

Comparison with Similar Compounds

    2-Fluoro-1,5-naphthyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    8-Bromo-1,5-naphthyridine: Lacks the fluorine atom, which affects its electronic properties and reactivity.

    1,5-Naphthyridine: The parent compound without any substituents, used as a reference for studying the effects of bromine and fluorine substitution.

Uniqueness: 8-Bromo-2-fluoro-1,5-naphthyridine is unique due to the combined presence of bromine and fluorine atoms, which significantly influence its chemical reactivity and biological activity. This dual substitution pattern enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

8-bromo-2-fluoro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJLCBJPUTZONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432322-85-4
Record name 8-bromo-2-fluoro-1,5-naphthyridine
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